molecular formula C4H6N4O B1384215 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 1004-04-2

3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B1384215
CAS No.: 1004-04-2
M. Wt: 126.12 g/mol
InChI Key: JSZDBNSBFWYPFV-UHFFFAOYSA-N
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Description

3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C4H6N4O. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .

Mechanism of Action

Target of Action

3-Amino-6-methyl-2H-1,2,4-triazin-5-one, also known as 3-amino-6-methyl-1,2,4-triazin-5(4H)-one, is an organic compound belonging to the triazine family . The primary target of this compound is the Fyn tyrosine kinase , a member of the Src family kinases (SFKs). Fyn kinase is involved in a plethora of physiological processes ranging from cell growth, adhesion, and motility to ion channels and platelet activation .

Mode of Action

The compound interacts with its target, the Fyn kinase, by inhibiting its activity . This inhibition is achieved through the binding interactions of the 3-amino-1,2,4-triazin-5(2H)-one scaffold . The specific mode of action depends on its chemical structure and functional groups .

Biochemical Pathways

The inhibition of Fyn kinase affects several biochemical pathways. Fyn kinase is involved in axon-glial signal transduction, oligodendrocyte maturation, and myelination . It also stimulates the synthesis of abundant myelin-associated oligodendrocytic basic protein, thus influencing oligodendroglial morphological differentiation . Furthermore, it is implicated in synapse formation and post-synaptic excitatory transmission .

Result of Action

The result of the compound’s action is the inhibition of Fyn kinase, leading to changes in the physiological processes that Fyn kinase is involved in . This includes effects on cell growth, adhesion, motility, ion channels, platelet activation, and more . The compound has shown significant antitumor activity against pancreatic ductal adenocarcinoma, indicating its potential in cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with cyanamide, followed by cyclization with formic acid . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with specific solvents and catalysts to facilitate the process .

Major Products

The major products formed from these reactions include various substituted triazines, which can have enhanced biological or chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZDBNSBFWYPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Reactant of Route 2
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Reactant of Route 3
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Reactant of Route 4
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Reactant of Route 5
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Reactant of Route 6
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

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